4,4',4''-(Phenylsilanetriyl)tribenzoic acid
Overview
Description
4,4',4''-(Phenylsilanetriyl)tribenzoic acid is a useful research compound. Its molecular formula is C27H20O6Si and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.10291489 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Coordination Polymers
- Uranium Organic Frameworks : Utilized in creating unique uranium organic frameworks (UOFs) with notable topologies and properties, such as luminescence and computational modeling, demonstrating potential in nuclear waste management and material sciences (Liu et al., 2016).
- Chiral Stationary Phases : Implemented in chiral stationary phases for high-performance liquid chromatography, indicating its significance in enantiomeric separation and pharmaceutical analysis (Okamoto et al., 1987).
- Gas Adsorption and Magnetic Properties : Used in constructing MOFs with flexible ligands, showing selective gas adsorption capabilities and intriguing magnetic properties, relevant in gas storage and separation technologies (Zhou et al., 2022).
- Photoluminescent Properties : Contributed to the development of photoluminescent Pb(II) complexes, showcasing applications in lighting and optical devices (Chen et al., 2015).
Environmental and Sensing Applications
- Photocatalytic Activities : Used in microporous metal-organic frameworks (MOFs) exhibiting photocatalytic activities, beneficial for environmental remediation and chemical semiconductors (Wei et al., 2015).
- Dye and Iodine Adsorption : Demonstrated high efficiency in the capture of cationic dyes and iodine, indicating its potential in water purification and environmental cleanup (Zhao et al., 2021).
Chemical Synthesis and Drug Design
- Molecular Design for Lead(II) Extraction : Explored in the design of polyether dicarboxylic acids with frameworks suitable for selective lead(II) extraction, highlighting its role in environmental health and heavy metal detoxification (Hayashita et al., 1999).
- Palladium-Catalyzed Annulation : Utilized in palladium-catalyzed annulation for the synthesis of polycyclic aromatic hydrocarbons, which could be significant in organic synthesis and material science (Yang et al., 2021).
Properties
IUPAC Name |
4-[bis(4-carboxyphenyl)-phenylsilyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O6Si/c28-25(29)18-6-12-22(13-7-18)34(21-4-2-1-3-5-21,23-14-8-19(9-15-23)26(30)31)24-16-10-20(11-17-24)27(32)33/h1-17H,(H,28,29)(H,30,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLEOPDQNRRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20817692 | |
Record name | 4,4',4''-(Phenylsilanetriyl)tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20817692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61414-17-3 | |
Record name | 4,4′,4′′-(Phenylsilylidyne)tris[benzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61414-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4',4''-(Phenylsilanetriyl)tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20817692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.